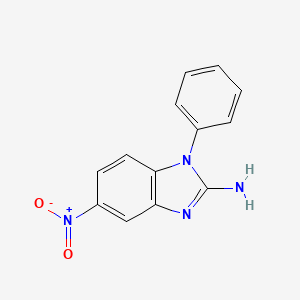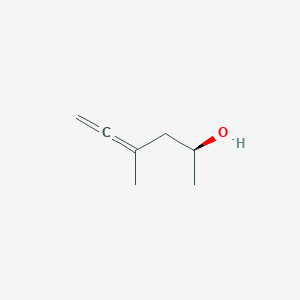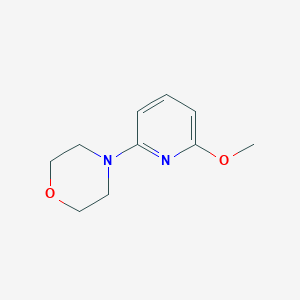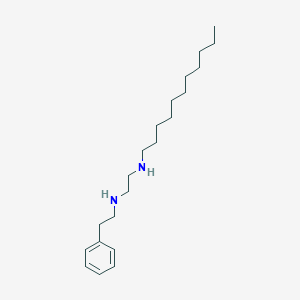
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is a synthetic compound that belongs to the class of diamines This compound is characterized by the presence of a phenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-phenylethyl bromide and undecyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure product
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Applications De Recherche Scientifique
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Mécanisme D'action
The mechanism of action of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group may facilitate binding to hydrophobic pockets, while the diamine backbone can form hydrogen bonds with target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(2-Phenylethyl)-N~2~-decylethane-1,2-diamine
- N~1~-(2-Phenylethyl)-N~2~-dodecylethane-1,2-diamine
- N~1~-(2-Phenylethyl)-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of both phenylethyl and undecyl groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
627521-02-2 |
|---|---|
Formule moléculaire |
C21H38N2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
N'-(2-phenylethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2/c1-2-3-4-5-6-7-8-9-13-17-22-19-20-23-18-16-21-14-11-10-12-15-21/h10-12,14-15,22-23H,2-9,13,16-20H2,1H3 |
Clé InChI |
OATRSGNYAQVLBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


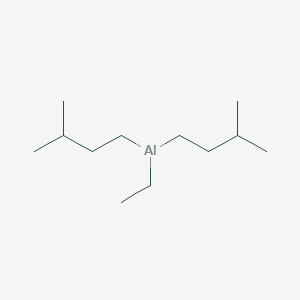
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)

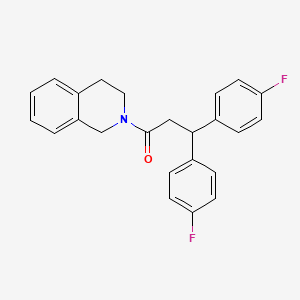

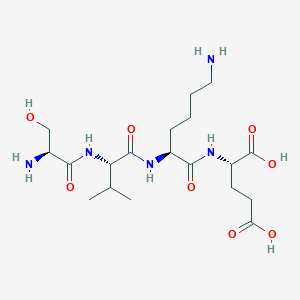
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
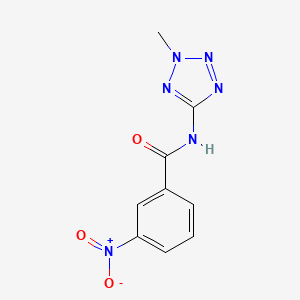
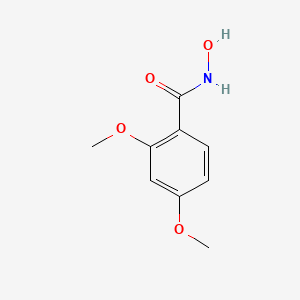
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
